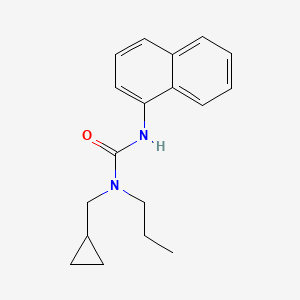![molecular formula C12H19BrN2O2S2 B5851667 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide, also known as BrPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BrPT is a sulfonamide derivative that contains a thiophene ring, a piperidine ring, and a bromine atom. In
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide involves binding to the active site of CA IX and inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival in acidic environments. In addition, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer activity, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic effects, which may further contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is its selectivity for CA IX, which allows for targeted inhibition of cancer cells without affecting normal cells. However, the synthesis of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide can be challenging, and the compound is relatively unstable in aqueous solutions. In addition, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in vivo.
Future Directions
There are several future directions for research on 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide. One area of interest is the development of more efficient synthesis methods for 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide and its derivatives. In addition, further studies are needed to determine the optimal dosage and administration route for 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in cancer therapy. Finally, the potential use of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, should be explored.
Conclusion:
In conclusion, 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is a promising compound with potential therapeutic applications in cancer therapy. Its selectivity for CA IX, anti-inflammatory and anti-angiogenic effects, and minimal toxicity in normal cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and optimal administration route and dosage.
Synthesis Methods
The synthesis of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide involves the reaction between 2-thiophenesulfonyl chloride and 1-piperidinepropanol in the presence of a base such as sodium hydroxide. The reaction yields 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide as a white solid with a melting point of 198-200°C. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of 5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and increase the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
5-bromo-N-(3-piperidin-1-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S2/c13-11-5-6-12(18-11)19(16,17)14-7-4-10-15-8-2-1-3-9-15/h5-6,14H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDOHYQFTXRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(piperidin-1-yl)propyl]thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

hydrazone](/img/structure/B5851626.png)


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)
